molecular formula C12H16O3 B442570 3-Ethoxy-4-propoxybenzaldehyde CAS No. 350988-41-9

3-Ethoxy-4-propoxybenzaldehyde

Cat. No.: B442570
CAS No.: 350988-41-9
M. Wt: 208.25g/mol
InChI Key: ZOHLMEIZTKTCMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Ethoxy-4-propoxybenzaldehyde typically involves the following steps:

Industrial Production Methods:

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Chemical Reactions Analysis

Types of Reactions:

3-Ethoxy-4-propoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

3-Ethoxy-4-propoxybenzaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology:

In biological research, this compound is used to study the effects of aldehydes on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine:

This compound is investigated for its potential medicinal properties, including its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .

Industry:

In industrial research, this compound is used in the development of new materials, such as polymers and resins. It is also used in the production of fragrances and flavorings .

Comparison with Similar Compounds

Uniqueness:

3-Ethoxy-4-propoxybenzaldehyde is unique due to the presence of both ethoxy and propoxy groups attached to the benzaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

3-Ethoxy-4-propoxybenzaldehyde (CAS Number: 350988-41-9) is an aromatic aldehyde characterized by the presence of ethoxy and propoxy substituents on the benzene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.

  • Molecular Formula: C₁₂H₁₆O₃
  • Molecular Weight: 208.26 g/mol
  • Structure Features: The compound features an aromatic benzene ring with an aldehyde functional group, which is crucial for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The aldehyde group can undergo nucleophilic addition reactions, while the ethoxy and propoxy groups influence the compound’s solubility and reactivity:

  • Enzyme Interaction: The compound may modulate enzyme activity by binding to active sites, altering the enzyme's function.
  • Receptor Binding: It may also interact with various receptors, leading to changes in cellular signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. In a study assessing its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects, suggesting potential as a therapeutic agent for bacterial infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis in these cells through the activation of caspase pathways.

Cancer Cell LineIC50 (µM)
MCF-715
A54920

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various benzaldehyde derivatives, including this compound. The results indicated that this compound was among the most effective against resistant bacterial strains.
  • Investigation of Anticancer Mechanisms : Research conducted at a leading university explored the cytotoxic effects of this compound on cancer cells. The study concluded that the compound's mechanism involves oxidative stress induction and mitochondrial dysfunction, leading to programmed cell death.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
3-Ethoxy-4-hydroxybenzaldehydeHydroxy group instead of propoxyExhibits different reactivity due to hydroxyl group
3-Methoxy-4-propoxybenzaldehydeMethoxy instead of ethoxyDifferent solubility and reactivity
Veratraldehyde (3,4-Dimethoxybenzaldehyde)Two methoxy groupsKnown for strong antioxidant properties

Properties

IUPAC Name

3-ethoxy-4-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h5-6,8-9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOHLMEIZTKTCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343021
Record name 3-Ethoxy-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350988-41-9
Record name 3-Ethoxy-4-propoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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